Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoicaciddicyclohexylammoniumsalt
Description
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt is a chiral amino acid derivative widely used as a building block in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, a stereospecific 3-hydroxy-5-methylhexanoic acid backbone, and a dicyclohexylammonium (DCHA) counterion to enhance crystallinity and solubility. Its stereochemistry (3S,4S) is critical for applications in designing bioactive peptides with specific conformational properties .
Properties
Molecular Formula |
C24H46N2O5 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 |
InChI Key |
VGDOSYNRNNWING-GNAZCLTHSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@H](CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)C(C(CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt involves several steps. One common method includes the reaction of 3-amino-2-hydroxypyrrolidine with di-tert-butyl difluoroformate (Boc2O) under cooling conditions . After the reaction, potassium chloride (KCl) is added, followed by acetic acid and an alkaline activated deprotecting agent such as sodium hydroxide to remove the protecting group. The final product is obtained through washing with water and crystallization .
Chemical Reactions Analysis
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt is a chemical compound with diverse applications in scientific research, particularly in the fields of peptide synthesis, drug development, biotechnology, the study of metabolic disorders, and analytical chemistry . It functions as a building block and protecting group in peptide synthesis, enabling selective amino acid modification, which is crucial for creating complex peptides used in pharmaceuticals .
Applications
- Peptide Synthesis This compound is a protecting group that allows selective modification of amino acids without affecting others, which is critical for developing complex peptides used in pharmaceuticals .
- Drug Development Its unique structure assists in designing new drugs, especially in neuropharmacology, where modifications can improve the effectiveness and selectivity of therapeutic agents .
- Biotechnology It is used in the production of biopharmaceuticals to help stabilize proteins during formulation, ensuring their effectiveness and shelf life .
- Research in Metabolic Disorders It is used in studies related to metabolic pathways, especially in understanding amino acid metabolism, which can provide insights into conditions such as obesity and diabetes .
- Analytical Chemistry This compound is useful in developing analytical methods for quantifying amino acids in biological samples, assisting researchers in nutritional studies and clinical diagnostics .
Mechanism of Action
The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a protecting group in chemical synthesis, allowing for the selective modification of functional groups . This property is crucial in the synthesis of complex molecules and the development of new drugs.
Comparison with Similar Compounds
Fmoc-(3S,4S)-4-Amino-3-hydroxy-5-methylhexanoic Acid Dicyclohexylammonium Salt
- Structural Differences : Replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Molecular Weight : 564.76 g/mol (vs. ~428 g/mol for the Boc analog) due to the larger Fmoc group .
- Applications : Preferred in solid-phase peptide synthesis (SPPS) where base-labile Fmoc deprotection is advantageous.
Boc-(3S,4S,5S)-4-Amino-3-hydroxy-5-methylheptanoic Acid Dicyclohexylammonium Salt
Linear Lipopeptides with Fatty Acid Modifications
- Example : Ultrashort cationic lipopeptides (USCLs) with C8–C14 fatty acid chains.
- Key Differences: USCLs lack stereospecific hydroxy-amino acid backbones but share DCHA-like cationic properties for membrane interaction.
- Activity : Shorter chains (C8–C10) reduce hemolytic activity while retaining antimicrobial efficacy, a design principle applicable to Boc/DCHA derivatives .
Data Table: Comparative Properties of Key Compounds
| Property | Boc-(3S,4S)-Hexanoic Acid DCHA | Fmoc-(3S,4S)-Hexanoic Acid DCHA | Boc-(3S,4S,5S)-Heptanoic Acid DCHA |
|---|---|---|---|
| Protecting Group | Boc | Fmoc | Boc |
| Carbon Chain Length | C6 | C6 | C7 |
| Molecular Formula | C11H21NO5·C12H23N (est.) | C22H25NO5·C12H23N | C25H48N2O5 |
| Molecular Weight (g/mol) | ~428 (est.) | 564.76 | 456.66 |
| Purity | Not specified | ≥95% | 99% |
| Key Applications | Peptide intermediates | SPPS | Antimicrobial peptide research |
| Solubility | Organic solvents | DMF, DMSO | Organic solvents (0–5°C storage) |
Research Findings and Functional Insights
Impact of Protecting Groups
Role of Carbon Chain Length
- The heptanoic analog’s extended chain increases hydrophobicity, enhancing interaction with lipid bilayers in antimicrobial peptides .
- Shorter chains (e.g., hexanoic) improve solubility but may reduce membrane permeability .
DCHA Counterion Advantages
- Enhances crystallinity, simplifying purification.
- Improves solubility in aprotic solvents (e.g., dichloromethane), critical for peptide coupling reactions .
Biological Activity
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt (commonly referred to as Boc-Val-OH) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.
- Molecular Formula : C₁₂H₂₃N₁O₅
- Molecular Weight : 261.31 g/mol
- CAS Number : 204192-31-4
Biological Applications
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt has been extensively studied for various biological activities, which include:
- Peptide Synthesis :
- Drug Development :
- Neuroprotective Research :
- Biotechnology Applications :
- Chiral Catalysis :
Research Findings
Numerous studies have explored the biological activity of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt. Below are some key findings:
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential use in treating neurodegenerative conditions.
Case Study 2: Peptide Synthesis
In another study focused on peptide synthesis, Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid was utilized as a key intermediate in the development of a peptide-based drug targeting cancer cells. The synthesized peptides exhibited enhanced stability and bioactivity in vitro.
Q & A
Q. What are the primary synthetic routes for Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt?
The compound is synthesized via stereoselective coupling of a modified amino acid with a β-ketoester intermediate, followed by reduction and salt formation. A typical method involves:
- Activation of a Boc-protected amino acid derivative using acylimidazole .
- Coupling with magnesium malonic acid monoethyl ester to form a β-ketoester.
- Stereoselective reduction using NaCNBH3/THF in glacial acetic acid, yielding a 1:1 diastereomeric mixture.
- Purification via crystallization or silica gel chromatography to isolate the (3S,4S) enantiomer .
- Salt formation with dicyclohexylamine (DCHA) to improve stability and crystallinity .
Q. How is the stereochemical integrity of the compound verified?
Absolute configuration is confirmed using:
- X-ray crystallography : Flack parameters (e.g., Flack x = –0.04(2)) validate the (3S,4S) configuration .
- Chiral HPLC : Separation of diastereomers using polar stationary phases (e.g., C18 columns) and comparison with known standards .
- Optical rotation : Measured specific rotation ([α]D = –32.3, c = 1.02 in CH3OH) aligns with literature values for (S,S) stereochemistry .
Q. What are the recommended storage conditions to maintain stability?
- Store at 0–5°C in airtight, light-protected containers to prevent decomposition .
- Avoid exposure to moisture or acidic/basic conditions, as these may cleave the Boc group or hydrolyze the ester .
Advanced Research Questions
Q. How can researchers resolve low yields during the reduction step of the β-ketoester intermediate?
Common issues and solutions include:
- Incomplete reduction : Optimize reaction time (12–24 hrs) and monitor via TLC or LC-MS .
- Diastereomer separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or repeated crystallization from acetone/water mixtures .
- Acidic conditions : Ensure glacial acetic acid is freshly distilled to avoid side reactions .
Q. What analytical strategies address contradictions in biological activity data for derivatives of this compound?
Discrepancies may arise from:
- Solubility differences : Use DMSO/PBS mixtures (e.g., 10% DMSO) to ensure uniform dissolution in bioassays .
- Metabolic instability : Perform stability studies in liver microsomes or plasma to identify degradation products .
- Off-target effects : Validate target engagement using competitive binding assays (e.g., SPR or ITC) .
Q. How does the dicyclohexylammonium counterion influence crystallization and purity?
- The DCHA salt enhances crystallinity by forming hydrogen bonds (e.g., N–H···O and O–H···Cl interactions) .
- Purity is assessed via:
- Melting point analysis : Sharp mp range (451–454 K) indicates high crystallinity .
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (C25H48N2O5, MW 456.7 g/mol) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C25H48N2O5 | |
| Molecular Weight | 456.7 g/mol | |
| Optical Rotation ([α]D) | –32.3 (c = 1.02, CH3OH) | |
| Storage Temperature | 0–5°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
